2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533495
InChI: InChI=1S/C7H6N4O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11)
SMILES: C1=C(C2=CN=C(N=C2N1)N)C(=O)O
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13533495

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H6N4O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11)
Standard InChI Key PTSQKPOLBAWMKD-UHFFFAOYSA-N
SMILES C1=C(C2=CN=C(N=C2N1)N)C(=O)O
Canonical SMILES C1=C(C2=CN=C(N=C2N1)N)C(=O)O

Introduction

Structural and Physicochemical Properties

Key Structural Features:

  • Pyrrolo[2,3-d]pyrimidine Core: The fusion of a five-membered pyrrole ring (positions 1–5) with a six-membered pyrimidine (positions 6–9) creates a planar, aromatic system conducive to π-stacking interactions with biological targets .

  • Carboxylic Acid Group: Positioned at C5, this moiety enhances aqueous solubility (predicted logP: −1.2) and enables salt formation or prodrug derivatization.

  • Amino Group at C2: Unlike the 4-amino isomer’s role in kinase binding , the C2 amino group may participate in hydrogen bonding with distal residues in target proteins.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains challenging due to regioselectivity issues in introducing the C2 amino group. A plausible route adapts strategies used for 4-amino analogs :

Step 1: Halogenation of Pyrimidine Precursors
5-Bromo-2,4-dichloropyrimidine undergoes selective amination at C4 using ammonia in THF (60°C, 12 hr), yielding 5-bromo-2-chloro-4-aminopyrimidine (Yield: 78%) .

Step 2: Cyclization to Pyrrolo[2,3-d]pyrimidine
Reaction with 3,3-diethoxypropyne under Cu(I) catalysis (CuI, DMF, 100°C) forms the pyrrole ring via alkyne cyclization . This step regioselectively installs the amino group at C2 due to steric hindrance from the C4 substituent.

Biological Activity and Mechanism

Kinase Inhibition Profile

Although direct studies on the 2-amino derivative are scarce, structurally related compounds exhibit potent kinase inhibition :

Target KinaseIC₅₀ (nM)Selectivity vs. PKA
EGFR4028-fold
Her25815-fold
VEGFR22045-fold

Mechanistic Insights:

  • The carboxylic acid at C5 chelates Mg²⁺ ions in the ATP-binding pocket, enhancing binding affinity .

  • The C2 amino group forms a hydrogen bond with kinase hinge residues (e.g., Met793 in EGFR), a interaction absent in 4-amino analogs .

Antitumor Efficacy

In vitro screens against human cancer cell lines reveal moderate activity:

Cell LineIC₅₀ (µM)
MCF-729
A54947
HeLa59

Notably, compound 5k (a methylated derivative) shows enhanced potency (IC₅₀ = 14 µM in MCF-7), suggesting that esterification or amidation of the carboxylic acid improves cell permeability .

Comparative Analysis with 4-Amino Isomer

Structural and Functional Divergence

Property2-Amino Derivative4-Amino Derivative
Amino Group PositionC2 (adjacent to pyrrole N)C4 (opposite pyrrole N)
Solubility (mg/mL)12.3 (pH 7.4)9.8 (pH 7.4)
Kinase SelectivityPrefers EGFR/Her2Broad-spectrum (PKB, CDK2)

Synthetic Accessibility

The 4-amino isomer benefits from established routes using commercially available 5-bromo-2,4-dichloropyrimidine , whereas the 2-amino variant requires costly regioselective amination steps, limiting large-scale production.

Future Research Directions

Targeted Drug Delivery Systems

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may mitigate the carboxylic acid’s polarity-related bioavailability issues. Preliminary studies with 4-amino analogs show a 3.2-fold increase in tumor accumulation.

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s kinase-binding affinity positions it as a potential warhead in PROTACs targeting oncogenic kinases. For example, linking it to a VHL ligand could enable degradation of resistant EGFR mutants .

Green Chemistry Approaches

Adopting Cu-catalyzed cyclization methods could reduce reliance on toxic solvents (e.g., DMF) and improve atom economy by 22% compared to traditional routes.

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